molecular formula C3H5O5P-2 B1262269 Propanoyl phosphate(2-)

Propanoyl phosphate(2-)

Cat. No. B1262269
M. Wt: 152.04 g/mol
InChI Key: FMNMEQSRDWIBFO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoyl phosphate(2-) is dianion of propanoyl phosphate arising from deprotonation of both OH groups of the phosphate. It is a conjugate base of a propanoyl phosphate.

Scientific Research Applications

  • Flame Retardant Research Propanoyl phosphate derivatives are studied for their use as flame retardants. One such derivative, tris-(1,3-dichloro-2-propyl) phosphate, has been identified as a mutagen in tests, indicating potential genetic risks associated with its use in consumer products like children's sleepwear (Gold, Blum, & Ames, 1978).

  • Membrane Distillation Research In membrane science, propanoyl phosphate compounds like triethyl phosphate are utilized in the fabrication of hydrophobic microporous films for membrane distillation. These compounds are crucial in controlling membrane performance and structure (Nejati, Boo, Osuji, & Elimelech, 2015).

  • Catalysis Research Propanoyl phosphate compounds are researched for their role in catalysis. They are used in the preparation of carbon-based acid catalysts for reactions like the dehydration of 2-propanol, revealing insights into the nature and strength of acid sites (Bedia, Rosas, Márquez, Rodríguez-Mirasol, & Cordero, 2009).

  • Environmental and Health Impact Studies Derivatives of propanoyl phosphate, such as tris(1,3-dichloro-2-propyl) phosphate, are extensively researched for their environmental occurrence, exposure, and potential health risks. These studies are vital for understanding the impact of these compounds on human health and ecosystems (Wang, Chen, Li, Yu, Wang, & Liu, 2020).

  • Photorelease Studies in Chemistry In the field of photochemistry, compounds like benzoin diethyl phosphate, which is structurally similar to propanoyl phosphate, are studied for their behavior under light exposure. These studies contribute to understanding the mechanisms of photorelease, which is important in various chemical applications (Rajesh, Givens, & Wirz, 2000).

  • Catalytic Transfer Hydrogenation Research Research on potassium triphosphate, a related compound, has shown its effectiveness as a catalyst in the transfer hydrogenation of carbonyl compounds, highlighting the potential of phosphate compounds in catalytic applications (Radhakrishan, Do, Jaenicke, Sasson, & Chuah, 2011).

properties

Product Name

Propanoyl phosphate(2-)

Molecular Formula

C3H5O5P-2

Molecular Weight

152.04 g/mol

IUPAC Name

propanoyl phosphate

InChI

InChI=1S/C3H7O5P/c1-2-3(4)8-9(5,6)7/h2H2,1H3,(H2,5,6,7)/p-2

InChI Key

FMNMEQSRDWIBFO-UHFFFAOYSA-L

Canonical SMILES

CCC(=O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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